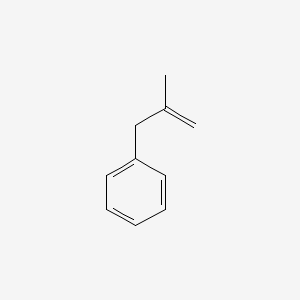

2-Methyl-3-phenyl-1-propene

Description

Historical Context of Alkenylbenzene Derivatives in Organic Synthesis

Alkenylbenzene derivatives constitute a broad class of naturally occurring and synthetic compounds that have long been a subject of study in organic chemistry. Historically, these compounds, found in essential oils of various plants like basil, fennel, and nutmeg, were investigated for their aromatic properties and biological activities. researchgate.netnih.gov In the realm of organic synthesis, their significance grew as chemists recognized the synthetic utility of the vinylbenzene framework.

The dual reactivity of the aromatic ring and the alkenyl side chain allows for a wide range of chemical transformations. Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring and various addition or oxidation reactions on the double bond are key tools for creating diverse molecular architectures. pressbooks.pub Early research focused on understanding these fundamental reactions and harnessing them to build more complex structures. The synthesis of alkenylbenzenes themselves, often through methods like the Wittig reaction or dehydration of alcohols, has been a foundational topic in organic chemistry education and research, providing pathways to create specific isomers. doubtnut.com Over time, the study of these derivatives has evolved from basic reactivity studies to their application as key intermediates in the synthesis of polymers, pharmaceuticals, and fine chemicals.

Significance of 2-Methyl-3-phenyl-1-propene as a Core Research Target

The significance of this compound as a specific target in chemical research stems from its unique structural motifs which influence its reactivity. The key areas of research interest for this compound include its role as an intermediate in organic synthesis. Its structure is a valuable precursor for the synthesis of a variety of other organic molecules.

The presence of the allyl group makes it a particularly useful reagent in a number of synthetic transformations. Researchers utilize this compound to participate in reactions such as allylation, oxidation, and reduction. For example, oxidation can lead to the formation of compounds like 2-methyl-3-phenylpropanal (B1584215) and 2-methyl-3-phenylpropionic acid, while reduction can yield 2-methyl-3-phenyl-1-propanol. Furthermore, its utility as an active pharmaceutical intermediate highlights its importance in the development of potential therapeutic agents. chemicalbook.comfishersci.comthermofisher.com

The synthesis of this compound is also a subject of study, with methods such as the acid-catalyzed dehydration of precursor alcohols like 2-methyl-1-phenyl-2-propanol (B89539) being a common approach. This process typically involves the protonation of the alcohol's hydroxyl group, formation of a stable carbocation, and subsequent elimination to form the alkene.

Scope and Objectives of Contemporary Academic Investigations

Contemporary academic investigations involving this compound are primarily focused on its application in synthetic organic chemistry. The main objective is to leverage its distinct chemical structure as a versatile building block for creating more complex and valuable molecules. Researchers are exploring its utility as a precursor in multi-step syntheses, aiming to develop efficient and novel pathways to target compounds.

A significant area of focus is the development of new catalytic methods that can selectively transform the functional groups within the molecule. This includes stereoselective reactions that can control the three-dimensional arrangement of atoms in the products, a critical aspect in the synthesis of chiral pharmaceuticals. The reactivity of the double bond is of particular interest, with studies aimed at developing novel oxidation, reduction, and addition reactions that are both efficient and environmentally benign.

Another objective of current research is to expand the library of compounds that can be synthesized from this compound. By using it as a starting material, chemists aim to access a range of derivatives that can be screened for potential applications in materials science and medicinal chemistry. The overarching goal is to fully exploit the synthetic potential of this compound, transforming a relatively simple starting material into a diverse array of functional molecules with potential real-world applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 3290-53-7 |

| Appearance | Colorless liquid |

| Solubility | Slightly soluble in aqueous solvents |

Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.comfishersci.com

Interactive Data Table: Synonyms for this compound

| Synonym |

| Methallylbenzene |

| (2-Methyl-2-propenyl)benzene |

| (2-Methylallyl)benzene |

| 3-Phenyl-2-methylpropene |

| β-Methylallylbenzene |

This table lists common synonyms for the compound. Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylprop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTNFIYGTWARIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186555 | |

| Record name | Benzene, (2-methyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | (2-Methyl-2-propenyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3290-53-7 | |

| Record name | Benzene, (2-methyl-2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-methyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 3 Phenyl 1 Propene

Catalytic Dehydration Approaches in Olefin Formation

The elimination of water from an alcohol, known as dehydration, is a fundamental method for synthesizing alkenes. In the context of producing 2-Methyl-3-phenyl-1-propene, the logical precursor is 2-methyl-1-phenyl-2-propanol (B89539). The structural features of this tertiary alcohol significantly influence the reaction mechanism and conditions required for efficient conversion.

Acid-Catalyzed Dehydration Mechanisms for Alcohols

The acid-catalyzed dehydration of 2-methyl-1-phenyl-2-propanol proceeds through a well-established E1 (elimination, unimolecular) mechanism. This pathway is favored due to the ability of the substrate to form a stable tertiary carbocation.

The mechanism unfolds in three key steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group, water (H₂O⁺).

Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a tertiary carbocation. The stability of this carbocation is enhanced by both the inductive effect of the three alkyl/aryl groups attached to the positive carbon and by hyperconjugation.

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. In the case of the 2-methyl-1-phenyl-2-propyl carbocation, removal of a proton from one of the methyl groups leads to the formation of the desired product, this compound.

Heterogeneous Catalysis in Olefin Synthesis

While homogeneous acid catalysis is effective, heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reuse, and often, improved selectivity. Solid acid catalysts are widely employed for the dehydration of alcohols. For the synthesis of this compound, materials such as alumina (B75360) (Al₂O₃) and zeolites are particularly relevant.

The mechanism on the surface of a solid acid catalyst, like alumina, involves Lewis acidic sites (exposed aluminum atoms) and Brønsted acidic sites (surface hydroxyl groups). The alcohol adsorbs onto the catalyst surface, where the hydroxyl group interacts with an acidic site. This facilitates the cleavage of the C-O bond and the formation of a surface-bound carbocation or a carbocation-like transition state. Subsequent elimination of a proton from an adjacent carbon, assisted by a basic site on the catalyst surface, yields the alkene, which then desorbs from the surface.

The nature of the alumina catalyst, specifically its acidity, plays a crucial role in the product distribution. Studies on the dehydration of phenyl-substituted propanols over different alumina preparations have shown that "acidic" alumina can promote the formation of various isomers. For instance, the dehydration of 2-phenylpropanol over acidic alumina has been observed to yield not only α-methylstyrene (the expected product) but also allylbenzene and propenylbenzenes, indicating rearrangements. sciencemadness.org This highlights the importance of catalyst selection and modification to achieve high selectivity for this compound.

Optimization of Reaction Conditions for Selective Alkene Generation

To maximize the yield and selectivity of this compound via catalytic dehydration, careful optimization of several reaction parameters is essential.

Temperature: Dehydration reactions are endothermic and thus favored by higher temperatures. However, excessively high temperatures can lead to side reactions, such as skeletal rearrangements and polymerization of the product alkene. For tertiary alcohols like 2-methyl-1-phenyl-2-propanol, the reaction can often be carried out at milder temperatures compared to primary or secondary alcohols due to the stability of the carbocation intermediate.

Catalyst Loading and Choice: The concentration of the acid catalyst (in homogeneous reactions) or the amount of solid catalyst (in heterogeneous reactions) affects the reaction rate. A higher catalyst loading can increase the rate but may also promote side reactions. The choice of catalyst is critical for selectivity. For example, using a less acidic alumina or modifying it with a base can suppress isomerization reactions. sciencemadness.org

Solvent: The choice of solvent can influence the reaction outcome. In some cases, a high-boiling, non-polar solvent can be used to facilitate the removal of water by azeotropic distillation, thereby driving the equilibrium towards the alkene product.

Reaction Time and Contact Time: In batch reactions, the reaction time needs to be optimized to achieve high conversion without significant byproduct formation. In continuous flow reactions using heterogeneous catalysts, the contact time (the inverse of the space velocity) is a key parameter. Shorter contact times can sometimes favor the formation of the kinetically controlled product and minimize subsequent isomerization. sciencemadness.org

| Alcohol Precursor | Catalyst | Temperature (°C) | Major Products | Key Observations |

|---|---|---|---|---|

| 1-Phenyl-2-propanol | Acidic Alumina | 250-360 | Allylbenzene, cis/trans-Propenylbenzene | Formation of thermodynamically less stable cis-isomer is significant. sciencemadness.org |

| 2-Phenylpropanol | Acidic Alumina | 250-360 | α-Methylstyrene, Allylbenzene, Propenylbenzenes | Evidence of methyl and phenyl migration. sciencemadness.org |

| 2-Methyl-1-phenyl-2-propanol | Solid Acid (e.g., Zeolite) | Not specified | This compound | Expected to be the major product due to stable tertiary carbocation and available β-protons. |

Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl group. This reaction can be adapted to synthesize this compound by reacting an aromatic substrate, such as benzene (B151609), with a suitable three-carbon electrophile.

Lewis Acid Catalysis in Aromatic Alkylation

The Friedel-Crafts alkylation is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃). beilstein-journals.orgnih.govlibretexts.org The role of the Lewis acid is to generate a potent electrophile from the alkylating agent.

For the synthesis of this compound, a suitable alkylating agent would be methallyl chloride (3-chloro-2-methyl-1-propene). The mechanism proceeds as follows:

Formation of the Electrophile: The Lewis acid coordinates with the chlorine atom of methallyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a methallyl carbocation. This primary allylic carbocation is stabilized by resonance.

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Aromaticity Restoration: A base, typically [AlCl₄]⁻, removes a proton from the carbon atom of the benzene ring that is bonded to the methallyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

Regioselectivity and Stereoselectivity in Alkylation Pathways

A significant challenge in Friedel-Crafts alkylation is controlling the regioselectivity, particularly when the alkylating agent can form a carbocation that is prone to rearrangement. libretexts.org In the case of the methallyl cation, it is a primary allylic cation, which is relatively stable due to resonance. However, under the reaction conditions, there is a possibility of rearrangement to a more stable tertiary carbocation if a hydride shift were to occur, although this is less likely for an allylic system compared to a saturated alkyl system.

The primary concern for regioselectivity in the reaction of benzene with methallyl chloride is the potential for the formation of other isomers. For instance, if the reaction proceeds through a different carbocation or if the initial product isomerizes under the reaction conditions, a mixture of products could be obtained.

Another important consideration is polyalkylation. Since the alkyl group introduced onto the benzene ring is an activating group, the product, this compound, is more reactive than benzene itself towards further alkylation. This can lead to the formation of di- and poly-alkylated products. To minimize this, a large excess of the aromatic substrate is often used. libretexts.org

The stereoselectivity of this particular reaction is not a factor as no new chiral centers are formed.

| Lewis Acid | Typical Form | Relative Activity | Key Characteristics |

|---|---|---|---|

| Aluminum Chloride | AlCl₃ | Very High | Strong Lewis acid, widely used but can promote rearrangements and polyalkylation. beilstein-journals.org |

| Ferric Chloride | FeCl₃ | High | Less reactive than AlCl₃, can be a milder alternative. mt.com |

| Boron Trifluoride | BF₃ | Moderate | Often used as a gas or in etherate form, can be more selective. nih.gov |

| Zirconium Tetrachloride | ZrCl₄ | Moderate | Can be used in catalytic amounts and may offer improved selectivity. |

Control of Undesired Side Reactions and Byproduct Formation

In the synthesis of this compound, particularly through common methods like the dehydration of precursor alcohols such as 2-methyl-1-phenyl-2-propanol, the control of side reactions is critical for maximizing yield and purity. The formation of undesired side products can significantly diminish the efficiency of the synthesis.

Common side reactions include oxidation and reduction of the target molecule. Oxidation can lead to the formation of carbonyl compounds and carboxylic acids, while reduction can saturate the double bond.

Table 1: Common Byproducts in this compound Synthesis

| Byproduct Name | Formation Pathway |

|---|---|

| 2-Methyl-3-phenylpropanal (B1584215) | Oxidation |

| 2-Methyl-3-phenylpropionic acid | Oxidation |

| 2-Methyl-3-phenyl-1-propanol | Reduction |

In routes employing Grignard reagents, such as the synthesis of the precursor alcohol, a common byproduct is biphenyl. libretexts.org This coupling product arises from the reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and any unreacted aryl halide (e.g., bromobenzene). libretexts.org The formation of this side product is often favored by higher concentrations of the aryl halide and elevated reaction temperatures. libretexts.org Careful control of stoichiometry, temperature, and addition rates is therefore essential to minimize its formation.

Acid-catalyzed dehydration of alcohols, a frequent final step, can also lead to the formation of isomeric alkenes through carbocation rearrangements. For the precursor 2-methyl-1-phenyl-2-propanol, the formation of a stable tertiary carbocation helps to direct the elimination towards the desired product. However, reaction conditions must be optimized to prevent competing reaction pathways.

Organometallic Approaches in this compound Synthesis

Organometallic reagents provide powerful and versatile methods for constructing the carbon skeleton of this compound with high efficiency.

Grignard Reagent Mediated Synthesis

A primary organometallic route involves the use of Grignard reagents to form a suitable alcohol precursor, which is subsequently dehydrated. mnstate.edu The Grignard reaction is valued for its ability to form carbon-carbon bonds effectively. libretexts.org In a typical synthesis, a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), acts as a strong nucleophile. mnstate.eduadichemistry.com This reagent can be reacted with a ketone, like acetone, to form the tertiary alcohol 2-methyl-1-phenyl-2-propanol after an acidic workup. adichemistry.com

The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. mnstate.edu This creates an alkoxide intermediate, which is then protonated during the workup step to yield the alcohol. mnstate.eduyoutube.com

Reaction Scheme:

Grignard Reagent Formation: R-X + Mg → R-MgX

Nucleophilic Addition: R-MgX + R'COR'' → R-CR'R''-OMgX

Protonation (Workup): R-CR'R''-OMgX + H₃O⁺ → R-CR'R''-OH + Mg(OH)X

The resulting alcohol, 2-methyl-1-phenyl-2-propanol, can then be dehydrated using an acid catalyst to yield this compound. The entire process must be conducted under anhydrous (water-free) conditions, as Grignard reagents are strong bases and will react with water. libretexts.orgmnstate.edu

Palladium-Catalyzed Coupling Reactions in Allylic Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer sophisticated routes to allylic compounds. The Heck reaction, for example, can couple aryl halides with alkenes. uwindsor.ca A potential pathway could involve the reaction of an aryl halide like iodobenzene with an appropriate allylic alcohol, such as 2-methyl-2-propen-1-ol (methallyl alcohol). orgsyn.org Such reactions, often catalyzed by palladium acetate with a phosphine ligand, can produce β-aryl aldehydes. uwindsor.caorgsyn.org For instance, the reaction between iodobenzene and methallyl alcohol has been shown to produce 2-methyl-3-phenylpropanal. uwindsor.caorgsyn.org This aldehyde could then be converted to the target alkene through subsequent synthetic steps.

The versatility of palladium catalysis is further highlighted by its use in three-component coupling reactions. nih.gov While not a direct synthesis of this compound, these methods show the potential for constructing complex allylic systems by combining components like 1,1-dibromoalkenes, vinylzinc chloride, and a soft nucleophile in the presence of a palladium catalyst. nih.gov The development of recyclable palladium catalytic systems, for instance using ionic liquids as the reaction medium, is also a significant advancement in this area. nih.gov

Biotransformation and Chemoenzymatic Syntheses

While direct microbial production of this compound is not extensively documented, biotransformation and chemoenzymatic strategies represent a promising frontier. These methods leverage the high selectivity of enzymes to perform specific chemical transformations.

Related phenylpropene derivatives have been synthesized using chemoenzymatic approaches. nih.gov For example, propenylbenzene compounds can be created through a two-step process involving lipase-catalyzed epoxidation followed by microbial oxidation. This indicates the potential for developing biocatalytic routes for this compound. Research into the biotransformation of structurally similar compounds, such as (E)-2-Methyl-3-Phenylacrylaldehyde, using fungi like Penicillium citrinum, further supports the feasibility of this approach. researchgate.net Such processes can stereoselectively reduce carbon-carbon double bonds, showcasing the power of biocatalysis in manipulating alkene structures. researchgate.net

Chemoenzymatic processes combine traditional chemical reactions with enzymatic steps to create efficient synthetic pathways. nih.gov For instance, a chemical synthesis could be used to generate a precursor that is then selectively modified by an enzyme, potentially offering high yields and enantiomeric excess for chiral molecules. nih.gov

Sustainable and Green Chemistry Routes to this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves exploring routes that minimize waste, avoid hazardous substances, and improve energy efficiency.

Solvent-Free and Catalyst-Free Methodologies

Developing solvent-free and catalyst-free reactions is a key goal in green chemistry. Condensation reactions, which could be part of the synthesis of this compound, are candidates for adaptation to solvent-free conditions. Performing reactions without a solvent reduces waste and can sometimes accelerate reaction rates.

Catalyst-free methods are also highly desirable. While many syntheses of alkenes rely on acid or metal catalysts, research into alternative activation methods is ongoing. Light-enabled protocols, for example, have been developed for certain olefin transformations. Although not yet applied directly to this specific synthesis, these catalyst-free approaches represent an active area of research. Another example is the development of one-pot, three-component reactions that proceed efficiently without a catalyst, demonstrating the potential for simplifying synthetic procedures and reducing chemical waste. nih.gov

Energy-Efficient Reaction Design

In the pursuit of sustainable chemical manufacturing, the design of energy-efficient reactions is a paramount objective of green chemistry. yale.edusigmaaldrich.com For the synthesis of this compound, traditional methods often rely on conventional heating which can be energy-intensive and time-consuming. ajrconline.org Advanced methodologies, therefore, focus on alternative energy sources and catalytic processes to minimize energy consumption and enhance reaction efficiency. nih.gov

One of the most promising approaches for an energy-efficient synthesis of this compound is the application of microwave irradiation. Microwave-assisted organic synthesis utilizes the ability of polar molecules to generate heat by interacting with a microwave field, leading to rapid and uniform heating of the reaction mixture. ajrconline.org This technique can dramatically reduce reaction times, often from hours to minutes, resulting in substantial energy savings compared to conventional heating methods. ajrconline.org For instance, the dehydration of the precursor alcohol, 2-methyl-1-phenyl-2-propanol, to form this compound can be significantly accelerated under microwave irradiation.

Below is a comparative table illustrating the potential advantages of microwave-assisted synthesis over conventional heating for a generic dehydration reaction.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Heating Method | Conduction/Convection (Slow, inefficient) | Direct molecular interaction (Rapid, efficient) |

| Temperature Gradient | Non-uniform | Uniform |

| Potential Yield | Variable | Often Improved |

This table provides a generalized comparison. Specific outcomes for the synthesis of this compound would depend on the precise experimental setup.

Waste Minimization and Atom Economy Principles

A primary goal of green chemistry is the prevention of waste, which is a more desirable approach than treating or cleaning up waste after it has been generated. yale.eduacs.org In the synthesis of this compound, applying the principles of waste minimization and atom economy is crucial for developing environmentally benign processes.

Atom Economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgacs.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. acs.org

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100

Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com Reaction types such as additions and rearrangements are inherently more atom-economical as they incorporate all or most of the reactant atoms into the product. primescholars.comnih.gov In contrast, substitution and elimination reactions tend to have lower atom economy because they generate byproducts that are considered waste. nih.gov

For the synthesis of this compound, a common route is the dehydration of 2-methyl-1-phenyl-2-propanol. This is an elimination reaction where a molecule of water is lost.

Reaction: C₁₀H₁₄O (2-methyl-1-phenyl-2-propanol) → C₁₀H₁₂ (this compound) + H₂O (water)

Let's analyze the atom economy of this specific reaction:

Molecular Weight of this compound (C₁₀H₁₂) ≈ 132.22 g/mol

Molecular Weight of 2-methyl-1-phenyl-2-propanol (C₁₀H₁₄O) ≈ 150.22 g/mol

% Atom Economy = (132.22 / 150.22) x 100 ≈ 88.02%

While this is a relatively high atom economy, the ideal is 100%. The "wasted" atoms form water. To further align with waste minimization principles, the choice of reagents and catalysts is critical. Using catalytic amounts of a solid acid catalyst that can be easily recovered and reused, for example, minimizes waste compared to using a stoichiometric amount of a soluble acid that requires neutralization and results in salt formation. acs.org

The following table outlines key principles for waste minimization in this synthesis:

| Principle | Application in this compound Synthesis |

| Catalysis | Employing reusable heterogeneous or highly efficient homogeneous catalysts for the dehydration step is preferable to stoichiometric reagents. yale.edu |

| Reduce Derivatives | Designing a synthesis that avoids the use of protecting groups or unnecessary derivatization steps minimizes reagent use and waste generation. sigmaaldrich.comacs.org |

| Safer Solvents & Auxiliaries | If a solvent is necessary, choosing an environmentally benign option and minimizing its volume is crucial. Solvent-free reactions, where possible, are ideal. dokumen.pub |

| Waste Prevention | The overall synthetic strategy should be designed to prevent the formation of byproducts, rather than focusing on their subsequent treatment. acs.org |

By integrating energy-efficient reaction designs with a steadfast commitment to waste minimization and maximizing atom economy, the synthesis of this compound can be guided toward greater sustainability and environmental responsibility.

Mechanistic Studies of 2 Methyl 3 Phenyl 1 Propene Reactivity

Electrophilic Addition Reactions at the Carbon-Carbon Double Bond

Alkenes, characterized by their electron-rich carbon-carbon double bond (π-bond), readily undergo electrophilic addition reactions. libretexts.orglibretexts.org The π electrons are accessible and can act as a nucleophile, attacking electron-deficient species known as electrophiles. libretexts.org For an unsymmetrical alkene like 2-Methyl-3-phenyl-1-propene, where the groups attached to the double-bonded carbons are different, these additions can lead to specific constitutional isomers, a phenomenon known as regioselectivity. chemguide.co.uk

The electrophilic addition of a hydrogen halide (HX) to this compound proceeds through a well-established two-step mechanism involving a carbocation intermediate. libretexts.orgpressbooks.pub

Step 1: Electrophilic Attack and Formation of a Carbocation: The reaction is initiated when the π bond of the alkene attacks the electrophilic hydrogen atom of the hydrogen halide. libretexts.org This initial protonation is the slower, rate-determining step of the reaction. libretexts.org Two electrons from the π bond form a new carbon-hydrogen sigma (σ) bond, resulting in a carbocation intermediate on the adjacent carbon. libretexts.org This carbocation carbon is sp² hybridized and has a vacant p orbital. uomustansiriyah.edu.iq

Step 2: Nucleophilic Attack: The positively charged carbocation is a potent electrophile. It is rapidly attacked by the nucleophilic halide anion (X⁻) that was generated in the first step. libretexts.org The halide donates a pair of electrons to the carbocation, forming a new carbon-halogen σ bond and yielding the final neutral alkyl halide product. libretexts.org

| Step | Description |

| 1 | The π electrons of the C=C double bond in this compound attack the electrophile (e.g., H⁺ from HBr). This is the rate-determining step. |

| 2 | A carbocation intermediate is formed at the more substituted carbon (C2). |

| 3 | The nucleophile (e.g., Br⁻) attacks the planar carbocation. |

| 4 | The final alkyl halide product is formed. |

Table 1: General Mechanism of Electrophilic Addition to this compound.

When an unsymmetrical alkene undergoes electrophilic addition, the reaction is typically regioselective, meaning one of the possible constitutional isomers is the major product. libretexts.orgyoutube.com This selectivity is governed by the stability of the carbocation intermediate formed during the reaction. The addition of HX to an alkene proceeds to form the more stable carbocation intermediate. pressbooks.publumenlearning.com

This principle is summarized by Markovnikov's rule, which states that in the addition of HX to an alkene, the hydrogen atom attaches to the carbon with fewer alkyl substituents, and the halide (X) attaches to the carbon with more alkyl substituents. uomustansiriyah.edu.iqlumenlearning.com

In the case of this compound (Ph-CH₂-C(CH₃)=CH₂), the initial protonation can occur at either C1 or C2 of the double bond:

Pathway A: Protonation at C1 (the CH₂ group) leads to the formation of a tertiary carbocation at C2. This carbocation is stabilized by the electron-donating inductive effects of three alkyl groups (a methyl, a benzyl, and the newly formed methyl group).

Pathway B: Protonation at C2 leads to the formation of a primary carbocation at C1. Primary carbocations are significantly less stable than tertiary carbocations. pressbooks.pubuomustansiriyah.edu.iq

Because the tertiary carbocation is much more stable, Pathway A is overwhelmingly favored. pressbooks.pub Consequently, the reaction yields almost exclusively the product where the nucleophile has added to the C2 position.

| Pathway | Site of Protonation | Carbocation Intermediate | Stability | Predominant Product |

| A | C1 (CH₂) | Tertiary (at C2) | More Stable | 2-Halo-2-methyl-3-phenylpropane |

| B | C2 (C(CH₃)) | Primary (at C1) | Less Stable | (Not formed) |

Table 2: Regioselectivity in the Addition of HX to this compound.

The stereochemistry of an electrophilic addition becomes relevant when new chiral centers are created. libretexts.org The carbocation intermediate formed in the first step of the mechanism is planar due to its sp² hybridization. uomustansiriyah.edu.iq As a result, the subsequent attack by the nucleophile can occur from either face of the plane with equal probability. libretexts.org

If the addition reaction were to create a new stereocenter, this non-selective attack would typically result in the formation of a racemic mixture (an equal amount of both enantiomers). libretexts.orgyoutube.com

In the specific case of the addition of a hydrogen halide (HX) to this compound, the product is 2-halo-2-methyl-3-phenylpropane. The carbon atom at the C2 position is bonded to a halide, a benzyl group, and two methyl groups. Since two of the substituents on C2 are identical (the two methyl groups), this carbon is not a chiral center. Therefore, the addition of HX to this compound does not produce stereoisomers.

Radical Reaction Pathways and Intermediates

In addition to electrophilic reactions, the structural features of this compound also make it susceptible to radical reactions. These reactions involve intermediates with unpaired electrons and typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.org The reaction between a phenyl radical and propene is a well-studied prototypical system that provides insight into the radical reactivity of related alkylaromatic compounds. rsc.orgsemanticscholar.org

While radical cations can be formed under specific oxidative conditions, the more common radical pathways for alkenes involve neutral radical intermediates. When a radical species (R•) adds to the double bond of this compound, the addition is regioselective. The radical will add to the less substituted carbon (C1) to generate the more stable radical intermediate at the more substituted carbon (C2). nih.gov

Addition to C1: R• + CH₂=C(CH₃)CH₂Ph → R-CH₂-C•(CH₃)CH₂Ph (a stable tertiary radical)

Addition to C2: R• + CH₂=C(CH₃)CH₂Ph → •CH₂-C(R)(CH₃)CH₂Ph (a less stable primary radical)

The tertiary radical is favored due to stabilization from the adjacent alkyl groups. This intermediate can then participate in subsequent propagation steps, such as reacting with another molecule to form a product and regenerate a radical species. libretexts.org

Hydrogen atom abstraction is often a competing pathway in radical reactions of alkenes. rsc.orgnih.gov The selectivity of this process is determined by the bond dissociation energy of the C-H bond being broken, which in turn reflects the stability of the resulting radical.

This compound possesses several types of hydrogen atoms that could potentially be abstracted:

Vinylic hydrogens: Attached to the C1 of the double bond.

Methyl hydrogens: Attached to the methyl group at C2.

Benzylic hydrogens: Attached to the CH₂ group at C3.

Abstraction of a C-H bond at the benzylic position (C3) is the most favorable pathway. The resulting radical is highly stabilized by resonance, as the unpaired electron can be delocalized over both the adjacent π-system of the double bond (allylic position) and the aromatic ring (benzylic position). This extensive delocalization significantly lowers the energy of the radical intermediate, making the parent C-H bond weaker and more susceptible to abstraction. libretexts.orgrsc.org Abstraction from the methyl group leads to a less stable primary radical, while abstraction of vinylic hydrogens is energetically unfavorable.

| Position of H Abstraction | Resulting Radical Intermediate | Stability |

| C3 (Benzylic) | Ph-C•H-C(CH₃)=CH₂ | High (Resonance-stabilized: allylic and benzylic) |

| Methyl Group | Ph-CH₂-C(=CH₂)-C•H₂ | Low (Primary radical) |

| C1 (Vinylic) | Ph-CH₂-C(CH₃)=C•H | Very Low (Vinylic radical) |

Table 3: Stability of Radicals Formed by Hydrogen Abstraction from this compound.

Radical Adduct Stabilization and Subsequent Transformations

The reaction of phenyl radicals with propene serves as a foundational model for understanding the behavior of substituted phenylpropenes like this compound. The addition of a radical to the double bond forms a radical adduct, which can then be stabilized. The stability of carbon-centered radicals is influenced by factors such as resonance and hyperconjugation. For instance, the triphenylmethyl radical exhibits high thermodynamic stability due to the delocalization of the unpaired electron across the phenyl rings. mdpi.com Similarly, benzyl radicals are stabilized by the adjacent phenyl group. manchester.ac.uk

Once formed, these radical adducts can undergo several transformations. Key subsequent reaction channels include hydrogen abstraction, methyl radical loss, and hydrogen loss, leading to the formation of various products. mdpi.com The specific pathways and product distributions are dependent on reaction conditions such as temperature and pressure.

Table 1: Major Product Channels from the Reaction of Phenyl Radical with Propene

| Product Channel | Description |

| Hydrogen (H)-abstraction | Formation of a stable benzene (B151609) molecule. |

| Methyl radical (CH₃)-loss | Leads to the formation of styrene. |

| Hydrogen (H)-loss | Results in various phenylpropene isomers. |

| Radical adduct stabilization | The radical adduct is stabilized without further fragmentation. |

| Benzyl radical formation | An unexpected pathway involving a 1,2-H-migration. mdpi.com |

This table illustrates the expected product channels based on studies of the closely related phenyl radical and propene system.

Tautomerization and Isomerization Processes

This compound can undergo both tautomerization and isomerization through various catalytic methods, leading to the formation of its isomers. These processes are crucial for synthesizing specific isomers and understanding the compound's stability under different chemical environments.

The tautomerization of conjugated phenyl alkenes to their non-conjugated counterparts can be achieved through photosensitized (electron transfer) irradiation. In a relevant example, the irradiation of an acetonitrile solution containing 2-methyl-1-phenylpropene, an electron-accepting photosensitizer (like 1,4-dicyanobenzene), a cosensitizer, and a base results in the formation of 2-methyl-3-phenyl-propene.

The proposed mechanism involves the initial formation of an alkene radical cation and a sensitizer radical anion upon irradiation. A base-assisted deprotonation of the radical cation generates an ambident radical. This radical is then reduced by the sensitizer radical anion to form an anion, which is subsequently protonated at the benzylic position to yield the non-conjugated tautomer. This process is driven towards the isomer with the higher oxidation potential, which is often the less thermodynamically stable isomer.

Base-catalyzed isomerization provides another route for the interconversion of phenylpropene isomers. For instance, the isomerization of 3-phenyl-1-propene (allylbenzene) to 1-phenyl-1-propene has been studied over various base catalysts. nih.govresearchgate.net This process is believed to proceed through the abstraction of a proton from the carbon adjacent to the double bond (the allylic position) by a basic site on the catalyst. This generates a resonance-stabilized carbanion. Subsequent reprotonation at a different position of the allylic system leads to the isomerized product. The efficiency of this isomerization is often correlated with the basic site density of the catalyst. nih.govresearchgate.net

The regioselectivity of the deprotonation step in tautomerization reactions is significantly influenced by the conformation of the allylic carbon-hydrogen bond. For effective deprotonation to occur, there must be proper orbital overlap between the C-H bond and the singly occupied molecular orbital of the radical cation.

In cases where steric hindrance prevents this optimal overlap, deprotonation from that site is inhibited. This conformational control dictates which proton is abstracted and, consequently, the structure of the resulting tautomer. For example, in the tautomerization of certain substituted phenylbutenes, steric interactions of methyl groups can prevent the effective overlap of a tertiary C-H bond, thus directing deprotonation to a less sterically hindered site.

Oxidation Reactions and Mechanistic Pathways

The oxidation of this compound can lead to a variety of oxygenated products, with the reaction pathways being highly dependent on the oxidant and reaction conditions. The presence of the carbon-carbon double bond makes it susceptible to oxidative cleavage and epoxidation.

Studies on related 3-phenyl-2-propene compounds have shown that common oxidation products include benzaldehyde, benzoic acid, and epoxides, which result from the oxidation of the double bond. rsc.orgrsc.org The reactivity of these compounds towards oxidation can be influenced by the nature of the substituents on the propenyl chain. rsc.orgrsc.org For instance, the oxidation reactivity of cinnamaldehyde, cinnamyl alcohol, β-methylstyrene, and cinnamic acid was found to follow the order: cinnamaldehyde > cinnamyl alcohol > β-methylstyrene > cinnamic acid. rsc.orgrsc.org

Table 2: Common Oxidation Products of 3-Phenyl-2-propene Compounds

| Compound | Common Oxidation Products |

| Cinnamaldehyde | Benzaldehyde, Benzoic acid, Epoxide |

| Cinnamyl alcohol | Benzaldehyde, Benzoic acid, Epoxide |

| β-Methylstyrene | Benzaldehyde, Benzoic acid, Epoxide |

| Cinnamic acid | Benzaldehyde, Benzoic acid, Epoxide |

This table is based on the oxidation of related 3-phenyl-2-propene compounds and indicates potential products for the oxidation of this compound. rsc.orgrsc.org

Similarly, palladium-catalyzed oxidation reactions of alkenes, such as the Wacker process, are proposed to involve the formation of a palladium-alkene π-complex, which can be considered a type of metallocyclic species. Nucleophilic attack on the coordinated alkene, followed by subsequent steps, leads to the oxidized product. Given the prevalence of this mechanism in alkene oxidation, it is plausible that the catalytic oxidation of this compound in the presence of suitable transition metals could also proceed through the formation of metallocyclic intermediates.

Pathways for Oxidative Cleavage

The oxidative cleavage of this compound involves the rupture of its carbon-carbon double bond, leading to the formation of smaller carbonyl-containing molecules. A primary method for achieving this transformation is through ozonolysis. quora.comquora.commasterorganicchemistry.comlibretexts.org

The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The subsequent treatment of this ozonide determines the final products.

Reductive Work-up: Treatment of the ozonide with a mild reducing agent, such as zinc dust in water or dimethyl sulfide (DMS), cleaves the ozonide to yield phenylacetone and formaldehyde. quora.comyoutube.comdoubtnut.com The zinc or DMS consumes the excess oxygen, preventing further oxidation of the aldehyde product.

Oxidative Work-up: In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), the ozonide is cleaved to yield phenylacetone and formic acid. masterorganicchemistry.comyoutube.com The formaldehyde initially formed is oxidized to the corresponding carboxylic acid under these conditions.

The general mechanism of ozonolysis is illustrated below:

Cycloaddition: Ozone adds across the double bond to form the molozonide.

Rearrangement: The unstable molozonide breaks apart and recombines to form the more stable ozonide.

Work-up: The ozonide is cleaved by the addition of a work-up reagent to give the final carbonyl products.

Table 1: Products of Oxidative Cleavage of this compound

| Starting Material | Reagents | Work-up Condition | Products |

|---|

Another method for oxidative cleavage involves the use of hot, concentrated potassium permanganate (KMnO₄). This strong oxidizing agent cleaves the double bond and fully oxidizes the resulting fragments. For this compound, this would yield phenylacetone and carbon dioxide.

Reduction Reactions and Pathways

The reduction of this compound primarily targets the carbon-carbon double bond, leading to the formation of the saturated analog, 2-methyl-1-phenylpropane.

The most common method for this transformation is catalytic hydrogenation . wikipedia.orglibretexts.orglibretexts.org This process involves the reaction of the alkene with molecular hydrogen (H₂) in the presence of a metal catalyst.

Mechanism of Catalytic Hydrogenation: The reaction is heterogeneous, occurring on the surface of a solid metal catalyst. wikipedia.org Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). The mechanism is generally understood to follow the Horiuti-Polanyi mechanism: wikipedia.org

Adsorption: The alkene and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond of the adsorbed hydrogen is broken, and the individual hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer: One hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming an alkyl-metal intermediate.

Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon of the original double bond, resulting in the formation of the alkane.

Desorption: The saturated alkane product is then desorbed from the catalyst surface.

Due to the steric hindrance of the phenyl group and the methyl group, the hydrogenation typically occurs from the less hindered face of the double bond.

Other reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are generally not effective for the reduction of isolated carbon-carbon double bonds. youtube.comchemistrysteps.comlibretexts.orgyoutube.comyoutube.com These hydride reagents are primarily used for the reduction of carbonyl compounds and other polar functional groups. Therefore, the selective reduction of the double bond in this compound is best achieved through catalytic hydrogenation.

Table 2: Reduction of this compound

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C (or Pt, Ni) | 2-Methyl-1-phenylpropane | Catalytic Hydrogenation |

Substitution Reactions and Allylation Processes

The presence of an allylic system in this compound makes the hydrogens on the methyl group and the benzylic carbon susceptible to substitution reactions. The stability of the resulting allylic radical or carbocation intermediate facilitates these reactions.

Allylic Halogenation: A common allylic substitution is halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxides). This reaction proceeds via a free-radical chain mechanism:

Initiation: A small amount of bromine radical is generated.

Propagation: The bromine radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized allylic radical. This radical can have the unpaired electron on the primary carbon or the tertiary benzylic carbon.

Propagation: The allylic radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the allylic bromide and a new bromine radical.

Due to the resonance stabilization of the intermediate allylic radical, a mixture of products can be formed: 1-bromo-2-methyl-3-phenyl-2-propene and 3-bromo-2-methyl-1-phenyl-1-propene.

Nucleophilic Allylic Substitution: Allylic halides derived from this compound can undergo nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1' or Sₙ2' mechanism, often with allylic rearrangement. wikipedia.org

Sₙ1' Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction would proceed through a resonance-stabilized allylic carbocation. This can lead to a mixture of products where the nucleophile attacks at either of the two electrophilic carbons.

Sₙ2' Mechanism: With a strong nucleophile, a concerted mechanism can occur where the nucleophile attacks the double bond, and the leaving group departs from the allylic position, resulting in a shift of the double bond.

Allylation Processes: this compound itself can act as a nucleophile in allylation reactions, particularly after deprotonation at the benzylic position to form an allylic carbanion. This carbanion can then react with various electrophiles. For instance, reaction with an alkyl halide would result in the formation of a new carbon-carbon bond at the benzylic position.

Table 3: Potential Substitution and Allylation Products of this compound Derivatives

| Reaction Type | Substrate | Reagents | Potential Major Products |

|---|---|---|---|

| Allylic Bromination | This compound | NBS, light | 1-bromo-2-methyl-3-phenyl-2-propene, 3-bromo-2-methyl-1-phenyl-1-propene |

| Nucleophilic Substitution (Sₙ1') | 1-bromo-2-methyl-3-phenyl-2-propene | H₂O | 2-methyl-3-phenyl-2-propen-1-ol, 2-methyl-1-phenyl-2-propen-1-ol |

Catalytic Transformations and Reactions Involving 2 Methyl 3 Phenyl 1 Propene

Catalytic Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. While specific studies focusing solely on the olefin metathesis of 2-Methyl-3-phenyl-1-propene are not extensively detailed in the provided search results, the general principles of this reaction are well-established. The reaction is catalyzed by metal-carbene complexes, most notably those based on ruthenium and molybdenum. The mechanism, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal-carbene and the olefin. msu.edu This intermediate then cleaves to form a new olefin and a new metal-carbene, which continues the catalytic cycle. msu.edu

The success of olefin metathesis reactions, including cross-metathesis, ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP), is highly dependent on the catalyst used. msu.eduharvard.edu Grubbs' catalysts, which are ruthenium-based, are known for their high activity and functional group tolerance. harvard.edu The reactivity of these catalysts can be tuned by modifying the ligands attached to the metal center. For instance, replacing triphenylphosphine (B44618) ligands with more electron-rich tricyclohexylphosphines enhances the metathesis activity. msu.eduharvard.edu

In the context of this compound, a cross-metathesis reaction with another olefin would be expected to yield a mixture of products, including the self-metathesis product of this compound, the self-metathesis product of the other olefin, and the desired cross-metathesis product. The efficiency and selectivity of this reaction would be influenced by the specific catalyst employed and the reaction conditions.

Polymerization Kinetics and Mechanisms

The polymerization of this compound can proceed through different mechanisms, including carbocationic and radical polymerization, with the kinetics and stereochemistry being significantly influenced by the chosen method and catalyst.

Carbocationic polymerization is a chain-growth polymerization initiated by an electrophile, leading to the formation of a carbocationic active center. free.fr This method is particularly suitable for alkenes with electron-donating substituents that can stabilize the positive charge on the carbon atom. The phenyl group in this compound can stabilize the carbocation through resonance, making it a potential monomer for this type of polymerization.

The dynamics of carbocationic polymerization are complex and can involve side reactions such as chain transfer and termination. researchgate.net The propagation rate constants (kp) in carbocationic polymerization can be very high, sometimes approaching diffusion-controlled limits. researchgate.net However, discrepancies have been observed between kp values obtained by different methods, indicating the complexity of the reaction kinetics. researchgate.net The stability of the growing carbocation and the nucleophilicity of the monomer are crucial factors that determine the feasibility and rate of polymerization. free.fr

Radical polymerization is a versatile method that proceeds via a free-radical mechanism and consists of three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: This stage involves the generation of free radicals from an initiator molecule, which then add to a monomer unit to create an active center. wikipedia.org

Propagation: The newly formed radical attacks another monomer molecule, leading to the growth of the polymer chain. wikipedia.org

Termination: The growth of the polymer chain is halted by reactions such as combination or disproportionation of two radical chains. libretexts.org

The kinetics of radical polymerization are influenced by the rates of these individual steps. The reaction of a phenyl radical with propene has been studied as a model for understanding the initial steps in the polymerization of phenyl-substituted alkenes. rsc.org This reaction can lead to various products through different pathways, including addition to the double bond and hydrogen abstraction. rsc.org The addition of the phenyl radical to the double bond of propene results in the formation of propylbenzene radicals, which can undergo further reactions like β-scission. rsc.org

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP), offer better control over the polymerization process, allowing for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. sigmaaldrich.com

The stereochemistry of the resulting polymer, or its tacticity, can be controlled by the use of specific catalysts. Stereocontrolled polymerization is crucial as it significantly influences the physical and mechanical properties of the polymer. illinois.edu Ziegler-Natta catalysts, for example, are well-known for their ability to produce stereoregular polymers like isotactic polypropylene. illinois.edu

In the context of this compound, the use of chiral organometallic catalysts could potentially lead to the formation of isotactic or syndiotactic polymers. The stereochemical outcome is determined by the catalyst's ability to control the orientation of the incoming monomer unit during the propagation step. illinois.eduunits.it The symmetry of the catalyst plays a critical role in this process. For instance, C2-symmetric metallocenes can produce isotactic polymers, while Cs-symmetric metallocenes can yield syndiotactic polymers. illinois.edu

Hydrogenation and Dehydrogenation Catalysis

Hydrogenation and dehydrogenation are important catalytic reactions that involve the addition or removal of hydrogen, respectively. For this compound, hydrogenation would lead to the saturation of the double bond, forming 2-methyl-1-phenylpropane.

The rate of catalytic hydrogenation of alkenes is influenced by steric factors. For instance, the hydrogenation of 2-methylpropene is expected to be slightly slower than that of trans-2-butene due to increased steric hindrance in the transition state. stackexchange.com Similarly, the steric bulk of the phenyl group and the gem-dimethyl groups in this compound would likely affect its hydrogenation rate. Palladium-based catalysts are commonly used for the hydrogenation of carbon-carbon double bonds. nih.gov

Dehydrogenation, the reverse of hydrogenation, would involve the removal of hydrogen from the corresponding alkane to form this compound or other isomeric alkenes. This process is typically carried out at high temperatures and in the presence of a catalyst. The dehydrogenation of methanol to produce formaldehyde in situ has been investigated as a method for the α-methylenation of methyl propanoate. st-andrews.ac.uk

Cycloaddition Reactions

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. The [4+2] cycloaddition, or Diels-Alder reaction, is a well-known example. libretexts.orglibretexts.org While specific examples of this compound participating in cycloaddition reactions were not found in the provided search results, its carbon-carbon double bond makes it a potential dienophile in Diels-Alder reactions with a suitable diene.

Another important class of cycloaddition reactions is the [3+2] cycloaddition, which is a key method for synthesizing five-membered heterocyclic compounds. nih.govmdpi.com These reactions often involve a 1,3-dipole as one of the reactants. mdpi.com The reactivity and regioselectivity of cycloaddition reactions are governed by the electronic properties of the reactants and can be analyzed using molecular orbital theory. libretexts.org

[2+2] Cycloaddition Mechanisms and Stereochemistry

[2+2] cycloadditions are photochemical or thermal reactions that form a four-membered ring from two alkene units. For simple styrenic compounds like this compound, these reactions are often facilitated by photocatalysis, which allows for reactions under milder conditions using visible light, as opposed to high-energy UV radiation.

The prevailing mechanism for the photocatalyzed [2+2] cycloaddition of styrenes involves a single-electron transfer (SET) process. In a typical cycle, a photocatalyst, upon excitation by visible light, engages in a one-electron oxidation of the styrene derivative. This generates a radical cation intermediate. This reactive species can then undergo cycloaddition with another alkene molecule. The resulting cyclobutane-substituted radical cation is subsequently reduced to afford the final cycloadduct, regenerating the photocatalyst in the process.

The stereochemistry of these reactions is of significant interest. For substrates like this compound, the formation of multiple stereoisomers is possible. The diastereoselectivity of the reaction is often influenced by the steric and electronic properties of the reactants and the catalyst. In the context of enantioselective catalysis, chiral catalysts can be employed to favor the formation of one enantiomer over the other, which is of particular importance in the synthesis of chiral molecules.

A notable example of a highly stereospecific [2+2] cycloaddition has been demonstrated with α-methylstyrene, a close structural analog of this compound. In a reaction with an allenoate, the cycloaddition proceeds with high enantioselectivity, leading to the formation of a quaternary carbon center. This transformation is proposed to occur via a concerted, asynchronous mechanism. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| α-Methylstyrene | Benzyl allenoate | Chiral Phosphine | Quaternary cyclobutane | 93 | 96:4 |

This table showcases the high yield and enantioselectivity achievable in a [2+2] cycloaddition involving a substrate structurally similar to this compound. nih.gov

Diels-Alder and Related Cycloaddition Pathways

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). acs.org Due to its structure, this compound would act as the dienophile in such a reaction. The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. uchicago.edunih.gov

In the case of this compound, the methyl group is weakly electron-donating, while the phenyl group's electronic contribution can vary. This substitution pattern influences the dienophile's reactivity and the regioselectivity of the cycloaddition. The regioselectivity, or the orientation of the diene and dienophile in the product, is determined by the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. This can be predicted by considering the resonance structures of the reactants. youtube.com

The stereochemistry of the Diels-Alder reaction is also well-defined. The reaction is stereospecific with respect to the dienophile, meaning that the stereochemistry of the substituents on the dienophile is retained in the product. Furthermore, when a cyclic diene is used, two diastereomeric products, endo and exo, can be formed. The "endo rule" often predicts the endo product as the major isomer due to favorable secondary orbital interactions in the transition state.

However, studies on Diels-Alder reactions involving α-methylated dienophiles, such as methacrylonitrile and methyl methacrylate, with cyclopentadiene have shown a surprising preference for the exo cycloadduct. This deviation from the endo rule is attributed to steric hindrance from the α-methyl group in the more sterically congested endo transition state. It is therefore expected that the Diels-Alder reaction of this compound with a cyclic diene like cyclopentadiene would also favor the formation of the exo product.

| Dienophile | Diene | Product Ratio (endo:exo) |

|---|---|---|

| Acrylonitrile | Cyclopentadiene | 72:28 |

| Methacrylonitrile | Cyclopentadiene | 24:76 |

| Methyl acrylate | Cyclopentadiene | 84:16 |

| Methyl methacrylate | Cyclopentadiene | 21:79 |

This table illustrates the effect of an α-methyl substituent on the stereochemical outcome of the Diels-Alder reaction, showing a shift towards the exo product. A similar trend would be anticipated for this compound.

Theoretical and Computational Chemistry of 2 Methyl 3 Phenyl 1 Propene

Quantum Chemical Calculations of Molecular Structures and Electronic States

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 2-methyl-3-phenyl-1-propene. These methods allow for the precise calculation of molecular geometries, electronic structure, and energy states.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and elucidating reaction mechanisms. While specific DFT studies focused solely on this compound are not extensively available in the reviewed literature, the application of these methods to closely related structures provides a clear indication of the approach.

For instance, a DFT study on a derivative, 3-[(E)-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene] amino]-1-phenylthiourea, which contains the 2-methyl-3-phenylpropene core, utilized the B3LYP functional with the 6-311++G(d,p) basis set to analyze its structure and electronic properties. researchgate.net Such studies typically involve the calculation of quantum chemical descriptors that are crucial for understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Table 1: Quantum Chemical Descriptors Calculated using DFT (Data shown is illustrative of typical DFT outputs for organic molecules)

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are particularly powerful for conformational analysis and mapping potential energy landscapes. These methods are used to determine the relative stabilities of different spatial arrangements (conformers) of a molecule.

A conformational analysis of structurally similar compounds, such as ethyl-benzene and its derivatives, demonstrates the typical methodology. researchgate.net In such an analysis, a potential energy surface (PES) is generated by systematically varying key dihedral angles within the molecule. The resulting energy landscape reveals the locations of energy minima, which correspond to stable conformers, and the energy barriers that separate them. Geometries of these minima are then fully optimized using ab initio methods, such as Hartree-Fock (HF) or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), often with various basis sets to ensure accuracy. researchgate.netresearchgate.net For a molecule like this compound, this would involve exploring the rotation around the C-C single bond connecting the phenyl ring and the propenyl group to identify the most stable conformations.

Potential Energy Surface (PES) Analysis of Reaction Pathways

The potential energy surface (PES) is a central concept in computational chemistry, representing the energy of a molecule as a function of its geometry. nih.gov Analyzing the PES allows chemists to map out the most likely pathways for a chemical reaction, identifying all reactants, products, intermediates, and transition states. rsc.org

While a specific PES analysis for reactions of this compound is not detailed in the available literature, studies on analogous systems, such as the recombination of phenyl and propargyl radicals, illustrate the approach. rsc.orgrsc.org These complex surfaces are typically explored using high-level theoretical methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) for energy calculations, often in conjunction with geometries optimized using DFT (e.g., B3LYP). nih.govrsc.org

A transition state (TS) corresponds to a saddle point on the PES, representing the highest energy barrier along a specific reaction coordinate. wikipedia.org Locating and characterizing these transient structures is crucial for understanding reaction kinetics. Computationally, a transition state is identified as a stationary point with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. nih.gov

In studies of radical association reactions, such as phenyl with propargyl, the energetics of various transition states leading to different isomerization and cyclization products are calculated. rsc.org These calculations provide the activation energy (Ea), a critical parameter in determining the rate of a reaction. wikipedia.org For example, the energy barrier for a hydrogen shift leading to ring closure in a phenyl-propyne intermediate was calculated to be -28.9 kcal/mol relative to the initial reactants. rsc.org

Table 2: Example of Calculated Transition State Energetics (Data from a related phenyl + propargyl reaction study rsc.org)

| Reaction Step | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (Phenyl + Propargyl) | CCSD(T)//B3LYP | 0.0 |

| Intermediate (3-phenyl-1-propyne) | CCSD(T)//B3LYP | -91.0 |

| Transition State (H-shift/ring closure) | CCSD(T)//B3LYP | -28.9 |

Once a transition state is identified, its connection to the corresponding reactants and products is confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation. nih.gov The IRC path traces the minimum energy path downhill from the transition state, ensuring it connects the intended molecular configurations. This analysis is vital for confirming the proposed mechanism, especially for complex intramolecular rearrangements. For example, IRC calculations can verify that a specific transition state correctly links an open-chain isomer to a cyclized product. rsc.org

Kinetic Modeling and Rate Constant Calculations

Kinetic modeling bridges the gap between theoretical calculations on a PES and macroscopic, experimentally observable reaction rates. By applying statistical mechanics principles to the computed energetic data, rate constants can be predicted as a function of temperature and pressure.

Transition State Theory (TST) is a foundational method for these calculations. wikipedia.orglibretexts.org For more complex reactions, especially those involving barrierless association or multiple reaction wells, more sophisticated models like Rice-Ramsperger-Kassel-Marcus (RRKM) theory coupled with Master Equation (ME) analysis are employed. rsc.orgrsc.org

In the theoretical study of the phenyl + propargyl association, RRKM-ME calculations were performed to determine the temperature- and pressure-dependent rate constants and product branching ratios for various reaction channels. rsc.orgrsc.org For example, the rate constants for the isomerization of the 3-phenyl-1-propyne intermediate were calculated at different temperatures and pressures. At 1500 K and 1 atm, the rate constant for its dissociation back to phenyl and propargyl radicals was computed to be 2.5×10³ s⁻¹, while at 2000 K and 1 atm, the rate increased significantly to 1.2×10⁶ s⁻¹. rsc.org Such calculations are essential for developing comprehensive kinetic models for combustion and atmospheric chemistry. llnl.gov

Conventional Transition State Theory (TST) Applications

Conventional Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. It is predicated on the existence of a transition state (TS), a specific molecular configuration along the reaction coordinate that separates reactants from products, and assumes a quasi-equilibrium between the reactants and the transition state.

While specific TST studies focused solely on this compound are not extensively documented, the principles of TST are widely applied to understand the kinetics of structurally similar molecules and related reaction systems, such as the C₉H₁₁ potential energy surface, which is relevant to the isomers and reactions of phenylpropenes. For instance, in the study of the reaction between a phenyl radical (C₆H₅) and propene (C₃H₆), TST is employed to calculate the high-pressure limit rate coefficients for various reaction channels. rsc.org

The core of TST application involves:

Locating the Transition State: Quantum chemical methods, such as Density Functional Theory (DFT), are used to locate the first-order saddle point on the potential energy surface corresponding to the transition state.

Calculating Vibrational Frequencies: The vibrational frequencies of both the reactant molecules and the transition state are calculated. The TS is characterized by having one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Determining the Rate Constant: The high-pressure limit rate constant, k(T), is then calculated using the TST equation, which incorporates the partition functions of the reactants and the transition state, as well as the energy barrier of the reaction.

For reactions like isomerization or addition involving phenylpropenes, TST provides crucial data on the intrinsic reaction rates, assuming the system is at a high enough pressure for the reacting molecules to be in thermal equilibrium.

Table 1: Illustrative TST Calculation Parameters for a Related Reaction System This table presents hypothetical data to illustrate the typical parameters involved in a TST calculation for a unimolecular isomerization.

| Parameter | Description | Illustrative Value |

| ΔE‡ | Activation Energy | 45.5 kcal/mol |

| qR | Reactant Partition Function | 2.5 x 10¹⁵ |

| qTS | Transition State Partition Function | 1.8 x 10¹⁵ |

| νi | Imaginary Frequency of TS | 450i cm⁻¹ |

| kTST (at 600 K) | Calculated Rate Constant | 3.1 x 10⁻⁵ s⁻¹ |

Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) Studies

While TST is effective for calculating high-pressure rate constants, many reactions, particularly unimolecular reactions in the gas phase, exhibit pressure-dependent kinetics. Rice-Ramsperger-Kassel-Marcus (RRKM) theory extends TST to account for this by considering the microcanonical rate constant, k(E), which is a function of the energy of the reacting molecule. mdpi.com When combined with a master equation (ME) formalism, RRKM-ME models can predict temperature- and pressure-dependent rate constants and product branching ratios. walisongo.ac.idsharcnet.ca

The RRKM-ME approach assumes that intramolecular vibrational energy redistribution (IVR) is much faster than the reaction itself. mdpi.com The model treats a unimolecular reaction as a series of steps involving collisional activation, deactivation, and reaction of energy-resolved populations of the reactant.

Key applications of RRKM-ME in systems related to this compound include:

Modeling Unimolecular Isomerization and Dissociation: For a molecule like this compound, RRKM-ME can be used to model its thermal isomerization to other phenylpropene isomers or its dissociation into smaller fragments under various temperature and pressure conditions.

Predicting Product Branching Ratios: In reaction systems where multiple products can be formed, such as the reaction of phenyl radicals with propene, RRKM-ME calculations are essential for predicting how the yields of different products change with pressure and temperature. sharcnet.ca

Understanding Fall-off Behavior: The theory accurately describes the "fall-off" regime, where the reaction rate transitions from first-order kinetics at high pressure to second-order kinetics at low pressure.

Calculations within the RRKM-ME framework require detailed information about the potential energy surface, including energies of reactants, products, intermediates, and transition states, as well as their vibrational frequencies and rotational constants, which are typically obtained from high-level quantum chemical calculations. acs.org

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations offer a powerful tool for gaining mechanistic insights by simulating the explicit motion of atoms over time. By solving Newton's equations of motion for a system of atoms, MD can reveal the detailed pathways, transient intermediates, and dynamic effects that govern a chemical reaction.

For a molecule like this compound, MD simulations, particularly reactive MD (using force fields like ReaxFF) or ab initio MD (where forces are calculated on-the-fly from quantum mechanics), can provide insights into:

Reaction Pathways: MD can trace the trajectory of a reaction, helping to confirm pathways predicted by static calculations (like TST) or uncover unexpected, dynamically driven mechanisms. For example, simulations of the reaction of phenyl radicals with ethylene have been used to understand the formation of a radical intermediate and its subsequent decomposition to styrene. mdpi.com

Conformational Dynamics: The flexibility of the molecule, including the rotation around the C-C single bond connecting the propenyl group to the phenyl ring, can be studied. This is crucial as the initial conformation can influence the accessibility of different reaction channels.